molecular formula C10H12Cl2O4S B1428037 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride CAS No. 1343826-39-0

5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride

Cat. No. B1428037
M. Wt: 299.17 g/mol
InChI Key: UJFDEOWBQMKETE-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1343826-39-0 . It has a molecular weight of 299.17 . The IUPAC name for this compound is 5-chloro-2-(2-ethoxyethoxy)benzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride is 1S/C10H12Cl2O4S/c1-2-15-5-6-16-9-4-3-8 (11)7-10 (9)17 (12,13)14/h3-4,7H,2,5-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 299.17 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride has been studied for its role in the synthesis of various chemical compounds. A study by Fatima et al. (2013) explored the synthesis of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide, indicating the compound's utility in producing sulfonamide derivatives with potential antioxidant activities and enzyme inhibition properties (Fatima et al., 2013). Another study by Aziz‐ur‐Rehman et al. (2013) discussed the synthesis of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides and their antibacterial activity, showcasing the compound's relevance in creating medically significant molecules (Aziz‐ur‐Rehman et al., 2013).

Organic Chemistry Applications

In organic chemistry, this compound has been used in various reactions. Okuyama et al. (1990) reported on the acid-catalyzed hydrolysis of methoxymethyl phenyl sulfoxide without racemization, indicating the compound's role in specific organic transformations (Okuyama, Toyoda, & Fueno, 1990). Xu et al. (2015) described a palladium-catalyzed direct sulfonylation of 2-aryloxypyridines using sulfonyl chlorides, highlighting a method to synthesize ortho-sulfonylated phenols (Xu, Liu, Li, & Sun, 2015).

Reactions and Syntheses

Studies like those by Nara, Harjani, and Salunkhe (2001) have employed 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation, demonstrating the compound's utility in facilitating certain types of chemical reactions (Nara, Harjani, & Salunkhe, 2001). Similarly, the work of Kim, Ko, and Kim (1992) on the synthesis of several benzenesulfonyl and arylmethanesulfonyl chlorides through aqueous chlorination further emphasizes the compound's versatility in chemical synthesis (Kim, Ko, & Kim, 1992).

Safety And Hazards

The safety data sheet for a similar compound, benzenesulfonyl chloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is reasonable to expect that 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride may have similar hazards, but specific safety data for this compound was not found in the search results.

properties

IUPAC Name

5-chloro-2-(2-ethoxyethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O4S/c1-2-15-5-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFDEOWBQMKETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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